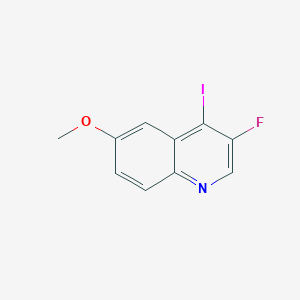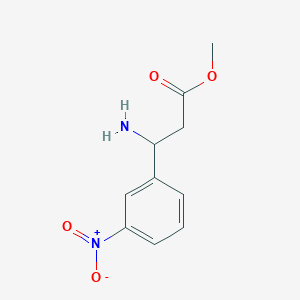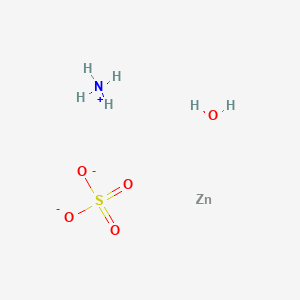
Azanium;ZINC;sulfate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium;ZINC;sulfate;hydrate, also known as Ammonium zinc sulfate hydrate, is a product of Thermo Scientific Chemicals . It is used in various applications and is part of the Alfa Aesar product portfolio . The IUPAC name for this compound is azanium;zinc;sulfate;hydrate .
Synthesis Analysis
Zinc oxide nanoparticles were synthesized using a simple precipitation method with zinc sulfate and sodium hydroxide as starting materials . The synthesized sample was calcined at different temperatures for 2 h .Molecular Structure Analysis
Single crystals of potassium zinc sulfate hydrate and ammonium zinc sulfate hydrate are grown from solution by slow evaporation technique . The crystals were characterized by different instrumental techniques .Chemical Reactions Analysis
A chemical stability map is advanced by incorporating ion complexation, solubility, and chemical trajectories to predict ZnO, Zn (OH) 2, ZnCO 3, ZnCl 2, Zn 5 (CO 3) 2 (OH) 6, and Zn 5 (OH) 8 Cl 2 ·H 2 O precipitation as a function of the total Zn content and pH of an NaCl solution .Physical And Chemical Properties Analysis
Azanium;ZINC;sulfate;hydrate is a colorless solid . The most common form includes water of crystallization as the heptahydrate . It is odorless and has a white powder appearance . It is non-combustible and soluble in water . It emits toxic fumes of zinc oxide and sulphur oxides during decomposition .Safety And Hazards
Orientations Futures
Recent advancements in restructuring the anode, utilizing alternative electrolytes, and developing bifunctional oxygen catalysts have significantly improved Zinc–air batteries . Scientists have achieved battery reversibility over thousands of cycles, introduced new electrolytes, and achieved energy efficiency records surpassing 70% . Despite these achievements, there are challenges related to lower power density, shorter lifespan, and air electrode corrosion leading to performance degradation .
Propriétés
Numéro CAS |
77998-33-5 |
|---|---|
Nom du produit |
Azanium;ZINC;sulfate;hydrate |
Formule moléculaire |
H6NO5SZn- |
Poids moléculaire |
197.5 g/mol |
Nom IUPAC |
azanium;zinc;sulfate;hydrate |
InChI |
InChI=1S/H3N.H2O4S.H2O.Zn/c;1-5(2,3)4;;/h1H3;(H2,1,2,3,4);1H2;/p-1 |
Clé InChI |
GMRYSHZVWPTLCH-UHFFFAOYSA-M |
SMILES canonique |
[NH4+].O.[O-]S(=O)(=O)[O-].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



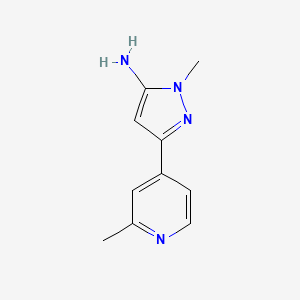
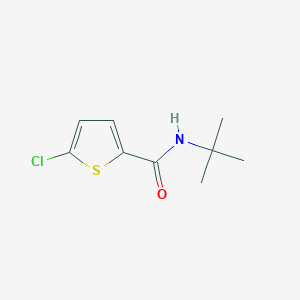
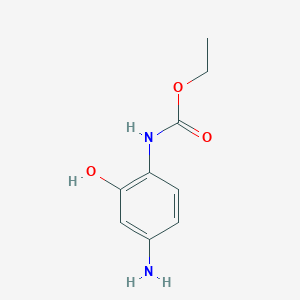
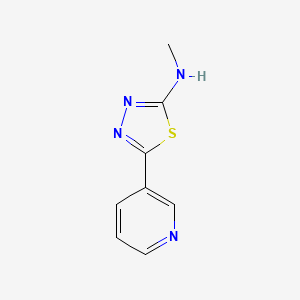
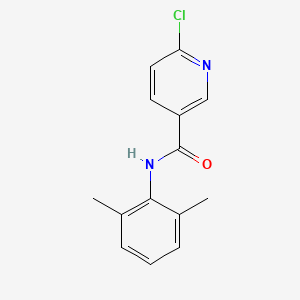
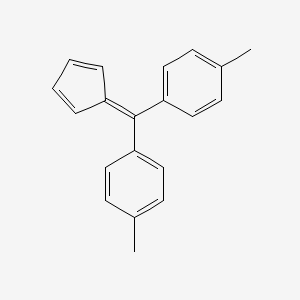
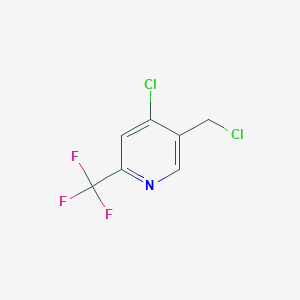
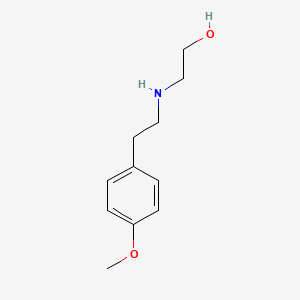
![2-Cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8752857.png)
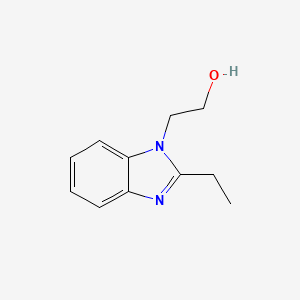
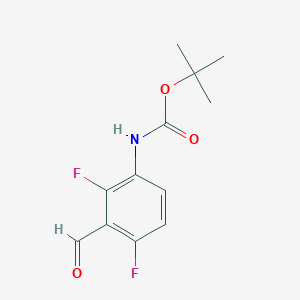
![3-[(Ethyloxy)methyl]-1-(1-methylethyl)-1H-pyrazol-5-amine](/img/structure/B8752883.png)
